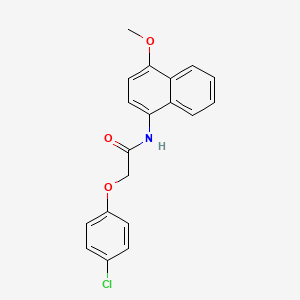
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly known as Napabucasin, and it has been found to have potential therapeutic applications in cancer treatment. The compound is known to inhibit cancer stem cells and has been shown to have anti-tumor effects in preclinical studies. In
Wissenschaftliche Forschungsanwendungen
Co-crystal and Salt Formation
Research on quinoline derivatives, which share structural similarities with 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide, has demonstrated the ability to form co-crystals and salts with aromatic diols and mineral acids. These findings underline the compound's utility in the development of novel crystal structures, which could have implications for drug design and material science. For instance, a study on N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide showed its ability to form 1:1 co-crystals with aromatic diols, highlighting the potential for creating materials with desired physical properties (Karmakar, Kalita, & Baruah, 2009).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives have been investigated for their ability to inhibit fatty acid synthesis in certain algae, suggesting potential applications in agriculture as herbicides. This property could be relevant for managing weed growth in various crops, offering an eco-friendly alternative to traditional chemical herbicides. A notable example includes the chloroacetamides alachlor and metazachlor, used to control annual grasses and broad-leaved weeds (Weisshaar & Böger, 1989).
Antimicrobial Activity
Certain acetamide derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogenic microorganisms. This research avenue suggests that modifications of the this compound structure could lead to potent antibacterial and antifungal agents. For example, the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides showed promising antibacterial and antifungal activities, indicating the potential for developing new antimicrobial drugs (Debnath & Ganguly, 2015).
Herbicide Adsorption and Activity
Research on chloroacetamide herbicides has also delved into their adsorption, mobility, and efficacy in soil, influenced by soil properties and agricultural practices. This work is crucial for understanding how chemical modifications, such as those in this compound, affect environmental behavior and pesticide efficiency. Studies on acetochlor and metolachlor highlight the importance of soil organic matter and clay content in determining herbicide adsorption and activity, providing insights into the design of more effective and environmentally friendly agricultural chemicals (Peter & Weber, 1985).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-11-10-17(15-4-2-3-5-16(15)18)21-19(22)12-24-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWJJXKCKLGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2887738.png)
![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)
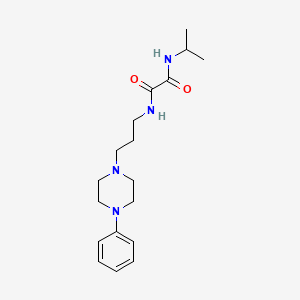
![3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2887743.png)
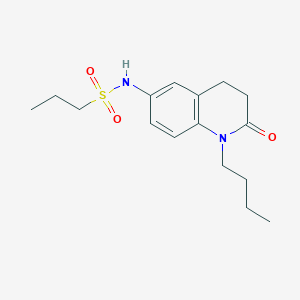
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)
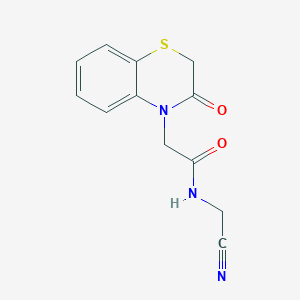
![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2887748.png)

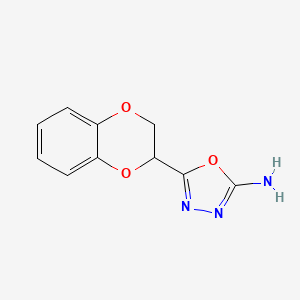
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887755.png)
![2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2887757.png)
![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)